![molecular formula C21H17N3O2 B6087708 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
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Overview
Description
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have neuroprotective effects and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been studied for its potential use in the treatment of cancer and diabetes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have anti-tumor effects and has been studied for its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its potent antioxidant and anti-inflammatory effects. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research on 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of research is the potential use of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have potential anti-tumor effects and could be studied further for its potential use in cancer treatment. Finally, the development of more efficient methods for administering 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol could expand its potential applications in research.
Synthesis Methods
The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol involves the reaction of 4-methoxybenzyl chloride with phthalazine in the presence of anhydrous potassium carbonate. The resulting intermediate is then reacted with 2-amino-phenol in the presence of sodium hydride to yield 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been optimized to yield high purity and high yield.
properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNCFYVVYMKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Methoxyphenyl)phthalazin-1-yl]amino]phenol |
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